molecular formula C23H30O6 B12304043 Citreoviridin 1b CAS No. 74145-78-1

Citreoviridin 1b

Numéro de catalogue: B12304043
Numéro CAS: 74145-78-1
Poids moléculaire: 402.5 g/mol
Clé InChI: QPSHETAOAVLQIF-AYGDVHJDSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Analyse Des Réactions Chimiques

Types de réactions

La citreoviridine subit diverses réactions chimiques, notamment :

Réactifs et conditions courants

Principaux produits formés

Les principaux produits formés par ces réactions comprennent des dérivés de la citreoviridine avec des groupes fonctionnels modifiés, qui peuvent avoir des activités biologiques différentes .

Applications De Recherche Scientifique

Toxicokinetics of Citreoviridin 1b

Recent studies have elucidated the toxicokinetics of this compound through in vivo and in vitro experiments.

  • Bioavailability : Research indicates that Citreoviridin has a high bioavailability exceeding 90% in swine models, suggesting similar absorption in humans due to its high permeability coefficient observed in Caco-2 cell assays .
  • Volume of Distribution : The volume of distribution for Citreoviridin was found to be approximately 1.005 L/kg, indicating extensive distribution throughout body tissues .
  • Metabolism : Metabolite profiling revealed that hydroxylation, methylation, desaturation, and dihydroxylation are the predominant metabolic pathways for Citreoviridin. Notably, human S9 fractions produced metabolites at rates three-fold higher than those from swine .

Biological Effects

This compound has been linked to several adverse health effects:

  • Cardiac Beriberi : It is associated with acute cardiac beriberi (Shoshin-kakke), which is characterized by thiamine deficiency symptoms. Experimental administration of purified Citreoviridin can reproduce these symptoms in animal models .
  • Atherogenesis : In vitro studies have shown that Citreoviridin enhances atherogenesis by upregulating adhesion molecules such as ICAM-1 and VCAM-1 in endothelial cells through NF-κB activation .
  • Oxidative Stress : Citreoviridin induces apoptosis in neuronal cell lines via oxidative damage and inflammatory responses, suggesting a neurotoxic potential .

Detection Methods

The development of sensitive detection methods for Citreoviridin is crucial for monitoring its presence in food products:

  • Monoclonal Antibodies : Two monoclonal antibodies have been developed for a competitive enzyme-linked immunosorbent assay (ELISA) format to detect Citreoviridin in white rice and other commodities. This method improves upon previous assays by enhancing sensitivity and specificity .
Detection MethodDescriptionSensitivity
Competitive ELISAUtilizes monoclonal antibodies for detectionHigh
Caco-2 Cell AssayMeasures permeability and absorptionCorrelates with bioavailability

Potential Therapeutic Applications

Despite its toxicity, there is ongoing research into the potential therapeutic applications of Citreoviridin:

  • Antimicrobial Properties : Some studies suggest that compounds related to Citreoviridin may possess antimicrobial activity, warranting further investigation into their use as natural preservatives or therapeutic agents against bacterial infections .

Case Studies

Several case studies highlight the implications of Citreoviridin exposure:

  • Outbreaks of Beriberi : A notable outbreak in Maranhão, Brazil, reported over 1200 cases linked to contaminated rice. This incident underscores the public health risks associated with Citreoviridin exposure from food sources .
  • Keshan Disease Association : Epidemiological studies have suggested a correlation between Citreoviridin exposure and Keshan disease, an endemic cardiomyopathy affecting vulnerable populations in certain regions .

Comparaison Avec Des Composés Similaires

La citreoviridine est structurellement similaire à d’autres mycotoxines telles que les aurovertines B et D, qui inhibent également l’ATP synthase . La citreoviridine possède des caractéristiques structurelles uniques qui la différencient de ces composés, notamment des centres chiraux spécifiques et des groupes fonctionnels . D’autres composés similaires comprennent les azaphilones, les chromones et les alcaloïdes produits par Penicillium citreonigrum* .

Liste des composés similaires

  • Aurovertine B
  • Aurovertine D
  • Azaphilones
  • Chromones
  • Alcaloïdes

La structure unique de la citreoviridine et ses effets inhibiteurs spécifiques sur l’ATP synthase en font un composé précieux pour la recherche scientifique et les applications thérapeutiques potentielles.

Activité Biologique

Citreoviridin (CTVD), also known as yellow rice toxin, is a mycotoxin produced primarily by the fungi Penicillium citreonigrum and Aspergillus terreus. This compound has garnered significant attention due to its association with various health issues, particularly acute cardiac beriberi and Keshan disease. This article reviews the biological activity of Citreoviridin 1b, focusing on its toxicokinetics, metabolic pathways, and effects on cellular systems.

Toxicokinetics of Citreoviridin

Recent studies have elucidated the toxicokinetics of CTVD through both in vivo and in vitro experiments. The following key findings highlight its absorption, metabolism, and elimination:

  • High Bioavailability : In swine models, CTVD demonstrated a bioavailability of approximately 116.4%, indicating efficient absorption into systemic circulation following oral or intravenous administration .
  • Metabolic Pathways : When incubated with hepatic S9 fractions from both swine and humans, CTVD underwent various metabolic transformations, including hydroxylation and methylation. Notably, the production of metabolites was significantly higher in human S9 fractions compared to swine .
  • Elimination Rates : The elimination half-life of CTVD was found to be relatively long, with residual concentrations detectable in plasma for over 40 hours post-administration. This suggests that CTVD is poorly metabolized in the liver but remains bioavailable for extended periods .

Citreoviridin's biological activity extends beyond its toxicokinetics. It has been shown to exert several detrimental effects on cellular systems:

  • Cell Apoptosis : CTVD induces apoptosis in various cell types, including human umbilical vein endothelial cells (HUVECs) and liver-derived HepG2 cells. This apoptotic effect may contribute to its genotoxicity, as evidenced by DNA damage observed in HepG2 cells .
  • Cardiac Toxicity : In vivo studies have demonstrated that chronic exposure to CTVD results in significant cardiac damage. For instance, rats fed a diet containing 15 mg/kg of CTVD exhibited myofibril disintegration and granular degeneration of cardiac myocytes after eight weeks .

Case Studies

Several case studies highlight the real-world implications of citreoviridin exposure:

  • Outbreaks of Beriberi : In Brazil, an outbreak linked to contaminated rice resulted in 1207 cases of beriberi, with 40 fatalities attributed to high levels of citreoviridin contamination . The rice samples collected during this outbreak were found to be heavily infested with Penicillium species capable of producing CTVD.
  • Atherogenesis Studies : Research involving hypercholesterolemic mice indicated that CTVD enhances atherogenesis by promoting endothelial cell adhesion and increasing inflammatory markers such as ICAM-1 and VCAM-1. These findings suggest a potential role for CTVD in cardiovascular diseases associated with chronic inflammation .

Summary of Findings

The biological activity of this compound is characterized by its significant toxicity and potential health risks associated with exposure. Key points include:

Aspect Findings
BioavailabilityHigh (116.4% in swine)
MetabolismHydroxylation/methylation; faster in humans than swine
Elimination Half-LifeLong; detectable for over 40 hours
Cellular EffectsInduces apoptosis; causes DNA damage
Cardiac ToxicityMyofibril disintegration observed in animal studies
Association with DiseasesLinked to acute cardiac beriberi and Keshan disease

Propriétés

Numéro CAS

74145-78-1

Formule moléculaire

C23H30O6

Poids moléculaire

402.5 g/mol

Nom IUPAC

6-[(1E,3E,5E,7E)-8-[(2R,3S,4S,5S)-3,4-dihydroxy-2,4,5-trimethyloxolan-2-yl]-7-methylocta-1,3,5,7-tetraenyl]-4-methoxy-3-methylpyran-2-one

InChI

InChI=1S/C23H30O6/c1-15(14-22(4)21(25)23(5,26)17(3)29-22)11-9-7-8-10-12-18-13-19(27-6)16(2)20(24)28-18/h7-14,17,21,25-26H,1-6H3/b8-7+,11-9+,12-10+,15-14+/t17-,21+,22+,23+/m0/s1

Clé InChI

QPSHETAOAVLQIF-AYGDVHJDSA-N

SMILES isomérique

C[C@H]1[C@@]([C@@H]([C@@](O1)(C)/C=C(\C)/C=C/C=C/C=C/C2=CC(=C(C(=O)O2)C)OC)O)(C)O

SMILES canonique

CC1C(C(C(O1)(C)C=C(C)C=CC=CC=CC2=CC(=C(C(=O)O2)C)OC)O)(C)O

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.